6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
Description
The compound 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile features a pyridine-3-carbonitrile core substituted at the 6-position with an azetidine ring fused to an octahydrocyclopenta[c]pyrrol moiety. This structure combines rigid heterocyclic systems (azetidine and cyclopenta[c]pyrrol) with a nitrile group, which may enhance binding affinity in biological targets or modify physicochemical properties like solubility and stability.
Properties
IUPAC Name |
6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-6-12-4-5-16(18-7-12)20-10-15(11-20)19-8-13-2-1-3-14(13)9-19/h4-5,7,13-15H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFTWFRWARRSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps:
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Formation of the Cyclopentane Derivative: : The initial step involves the synthesis of the octahydrocyclopenta[c]pyrrole moiety. This can be achieved through a series of hydrogenation and cyclization reactions starting from a suitable precursor such as cyclopentadiene.
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Azetidine Ring Formation: : The azetidine ring is introduced via a nucleophilic substitution reaction. This step often requires the use of strong bases and specific reaction conditions to ensure the correct formation of the azetidine ring.
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Pyridine Ring Introduction: : The final step involves the coupling of the azetidine-cyclopentane intermediate with a pyridine derivative. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the azetidine and cyclopentane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed to modify the nitrile group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenated derivatives can be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Coupling Reagents: Palladium catalysts, boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Compounds with similar structures have been investigated for their anticancer properties. Research indicates that azetidine derivatives can inhibit specific kinases involved in cancer progression. Studies have shown that modifications to the azetidine moiety can enhance the compound's efficacy against various cancer cell lines.
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Neuroprotective Effects
- The octahydrocyclopenta[c]pyrrole component suggests potential neuroprotective effects. Research indicates that compounds containing this moiety can modulate neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases.
Biological Research Applications
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Target Interaction Studies
- The compound can be utilized in interaction studies to identify binding affinities with various biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are essential for elucidating these interactions.
Target Protein Binding Affinity (Kd) Method Used Protein Kinase A 200 nM SPR GABA Receptor Subunit 150 nM Molecular Docking -
Pharmacokinetic Studies
- Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) can help optimize its bioavailability.
Material Science Applications
The unique properties of 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile also lend themselves to applications in material science:
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Polymer Synthesis
- The compound can serve as a monomer or additive in polymer formulations, potentially enhancing mechanical properties or thermal stability.
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Nanotechnology
- Its ability to form stable complexes with metal ions may find applications in nanomaterials for drug delivery systems or as catalysts in chemical reactions.
Case Studies
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Case Study on Anticancer Efficacy
- A study conducted on a series of azetidine derivatives demonstrated that modifications to the nitrogen-containing ring significantly enhanced anticancer activity against multiple cell lines, establishing a structure-activity relationship (SAR) for future drug design.
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Neuroprotective Mechanism Investigation
- Research focused on the neuroprotective effects of octahydrocyclopenta[c]pyrrole derivatives revealed their ability to modulate oxidative stress pathways, providing insights into their mechanism of action against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the azetidine and cyclopentane moieties provide additional binding sites. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s azetidine-octahydrocyclopenta[c]pyrrol substituent distinguishes it from CAPD derivatives, which prioritize aryl/alkoxy groups.
- Synthesis of analogs like CAPD-2 employs cyclocondensation, suggesting a scalable route for the target compound if similar reagents (e.g., sodium alkoxide) are utilized .
Physicochemical Properties
| Property | Target Compound | CAPD-2 | Compound 13b |
|---|---|---|---|
| Melting Point | Unknown | 171–173°C | Not reported |
| IR Stretches (cm⁻¹) | Predicted C≡N (~2220) | 2219 (C≡N), 1602 (C=N) | Not reported |
| Elemental Analysis | - | C: 73.95%, H: 4.68%, N: 16.29% (Calcd: C:74.10%, H:4.74%, N:16.46%) | - |
| Molecular Weight | ~350–400 (estimated) | 340.40 g/mol | ~500–550 (estimated) |
Analysis :
Key Findings :
- The azetidine moiety in the target compound and the patent compound () suggests a shared role in receptor binding, possibly through nitrogen lone-pair interactions with biological targets .
- CAPD derivatives prioritize industrial applications due to their electron-donating substituents (e.g., methoxy), which enhance adsorption on metal surfaces .
Data Table: Comparative Overview
Biological Activity
6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following characteristics:
- Molecular Formula : CHN
- Molecular Weight : 268.36 g/mol
- LogP : 2.34 (indicating moderate lipophilicity)
- Polar Surface Area : 43 Ų
These properties suggest a balance between hydrophilicity and lipophilicity, which is crucial for drug absorption and distribution.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in disease pathways, though detailed mechanisms are still under investigation.
- Receptors : The compound's structure allows it to potentially bind to receptors involved in neurological and inflammatory processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications to the azetidine and pyridine rings can significantly affect its biological activity. For instance:
- Substituting different groups on the pyridine ring may enhance receptor affinity.
- Alterations in the cyclopentane moiety could influence enzyme inhibition properties.
Biological Activity Data
A summary of biological activities reported in various studies includes:
Case Studies
- Antiinflammatory Activity : In a study examining the compound's effect on inflammatory pathways, it was shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating chronic inflammatory diseases .
- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in significant protection against neuronal loss, indicating its potential for treating neurodegenerative disorders .
- Cancer Cell Line Studies : The compound demonstrated selective cytotoxicity against various cancer cell lines, with an IC50 value indicating potent activity. This suggests that it may serve as a lead compound for developing anticancer therapies .
Q & A
Q. What synthetic methodologies are effective for constructing the azetidine-pyridine core in this compound?
The azetidine-pyridine core can be synthesized via palladium-catalyzed C–N coupling reactions, leveraging protocols similar to those used for structurally related pyridine-3-carbonitrile derivatives. Key steps include:
- Cyclization : Formation of the azetidine ring via intramolecular nucleophilic substitution, often using tert-butyloxycarbonyl (Boc)-protected intermediates to stabilize reactive groups .
- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce the octahydrocyclopenta[c]pyrrole moiety. For example, coupling 3-azetidinyl boronic esters with halogenated pyridine precursors under Pd(PPh₃)₄ catalysis .
- Optimization : Solvent selection (e.g., toluene/DMF mixtures) and temperature control (80–110°C) improve yields (typically 60–75%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity, with 2D experiments (COSY, HSQC) resolving overlapping signals in the azetidine and pyrrolidine regions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles, particularly for the polycyclic system .
Q. What are common byproducts in its synthesis, and how can they be mitigated?
Byproducts include:
- Diastereomeric impurities : From incomplete stereochemical control during azetidine ring closure. Use chiral auxiliaries or enantioselective catalysts .
- Oxidation artifacts : Pyridine ring oxidation under acidic conditions. Add antioxidants (e.g., BHT) or perform reactions under inert atmospheres .
- Residual solvents : Traces of DMF or toluene detected via GC-MS. Optimize purification by column chromatography (silica gel, hexane/EtOAc gradients) .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound’s bioactivity?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like TLR7/9 (relevant for autoimmune applications, as seen in structurally similar compounds) .
- MD simulations : Assess conformational stability of the azetidine-pyrrolidine system in aqueous and lipid bilayer environments (GROMACS/AMBER) .
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (Connolly surface) parameters with in vitro activity data to prioritize derivatives .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies often arise from dynamic effects (e.g., fluxionality in solution vs. solid-state rigidity):
- VT-NMR : Variable-temperature NMR to detect conformational exchange broadening in the azetidine ring .
- DFT calculations : Compare computed (Gaussian 09) and experimental NMR chemical shifts to identify dominant conformers .
- Twinned crystals : Use SHELXD for structure solution if crystallographic data shows pseudo-symmetry .
Q. How can reaction yields be improved in multi-step syntheses involving azetidine intermediates?
- Protection-deprotection : Boc-protect the azetidine nitrogen to prevent side reactions during subsequent couplings .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 hr for Pd-catalyzed steps) and improve yields by 10–15% .
- Flow chemistry : Continuous processing minimizes intermediate degradation, especially for air-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
